1,2-Dichloro-2-methylpropane

Pyrolysis Kinetics Thermal Stability Activation Energy

1,2-Dichloro-2-methylpropane (CAS 594-37-6), also known as 1,2-dichloroisobutane or isobutylene dichloride, is a gem-dichloro tertiary alkyl halide with the molecular formula C₄H₈Cl₂ and molecular weight of 127.01 g/mol. This branched, colorless liquid exhibits a boiling point of 107 °C (380.15 K), a density of 1.10 g/mL at 25 °C, a refractive index of n20/D 1.437, and a low flash point of 15 °C.

Molecular Formula C4H8Cl2
Molecular Weight 127.01 g/mol
CAS No. 594-37-6
Cat. No. B1581248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloro-2-methylpropane
CAS594-37-6
Molecular FormulaC4H8Cl2
Molecular Weight127.01 g/mol
Structural Identifiers
SMILESCC(C)C(Cl)Cl
InChIInChI=1S/C4H8Cl2/c1-4(2,6)3-5/h3H2,1-2H3
InChIKeyJVHKSSIDGAUKGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dichloro-2-methylpropane (CAS 594-37-6) Technical Procurement and Differentiation Overview


1,2-Dichloro-2-methylpropane (CAS 594-37-6), also known as 1,2-dichloroisobutane or isobutylene dichloride, is a gem-dichloro tertiary alkyl halide with the molecular formula C₄H₈Cl₂ and molecular weight of 127.01 g/mol [1]. This branched, colorless liquid exhibits a boiling point of 107 °C (380.15 K), a density of 1.10 g/mL at 25 °C, a refractive index of n20/D 1.437, and a low flash point of 15 °C . Structurally distinguished by a tertiary carbon center bearing two chlorine atoms and a methyl group, the compound serves as a versatile intermediate in organic synthesis, with applications spanning pharmaceutical, agrochemical, and fine chemical manufacturing [2].

Why 1,2-Dichloro-2-methylpropane (CAS 594-37-6) Cannot Be Interchanged with Generic Alkyl Chlorides


The procurement of 1,2-dichloro-2-methylpropane cannot be casually substituted with structurally similar compounds such as tert-butyl chloride, isobutyl chloride, or 2,2-dichloropropane without compromising specific reaction outcomes or process reliability. Although these analogs may appear interchangeable as chlorinated C4 alkylating agents or intermediates, their divergent steric environments, electronic properties, and substitution patterns produce measurably different kinetic behavior and product selectivity. The presence of an electron-withdrawing α-chloromethyl group in 1,2-dichloro-2-methylpropane fundamentally alters its pyrolysis activation parameters and stability profile compared to simpler tertiary chlorides [1]. Furthermore, the branched gem-dichloro architecture confers quantifiably distinct environmental persistence and handling characteristics that generic monosubstituted chlorides lack . Generic substitution without consideration of these quantitative differences introduces risk of suboptimal reaction yields, unexpected impurity profiles, and compromised safety compliance.

Quantitative Differentiation Evidence for 1,2-Dichloro-2-methylpropane (CAS 594-37-6) versus Closest Analogs


Gas-Phase Pyrolysis Activation Energy: Elevated Thermal Stability versus 2,2-Dichloropropane

The gas-phase pyrolysis kinetics of 1,2-dichloro-2-methylpropane demonstrate a quantifiably higher activation energy barrier compared to 2,2-dichloropropane, indicating greater thermal stability during high-temperature processing [1]. In a static system over 339.5-420.1 °C with free-radical suppression, both compounds undergo homogeneous unimolecular first-order decomposition [1].

Pyrolysis Kinetics Thermal Stability Activation Energy Tertiary Chlorides

Gas-Phase Pyrolysis Pre-Exponential Factor: Mechanistic Distinction from 2,2-Dichloropropane

The pre-exponential factor (A-factor) derived from the Arrhenius equation for 1,2-dichloro-2-methylpropane is log k₁ (s⁻¹) = 14.29 ± 0.53, notably higher than that of 2,2-dichloropropane at 12.88 ± 0.53 [1]. This difference reflects distinct transition-state entropy changes between the two elimination pathways [1].

Kinetic Analysis Reaction Mechanism Arrhenius Parameters Frequency Factor

Atmospheric Oxidation Half-Life: Enhanced Environmental Persistence versus Linear Dichloroalkane

The branched gem-dichloro configuration of 1,2-dichloro-2-methylpropane confers substantially greater resistance to atmospheric oxidation compared to linear dichloroalkanes . The estimated atmospheric half-life reflects this structural advantage .

Environmental Fate Oxidative Stability Atmospheric Chemistry Half-Life

Boiling Point and Volatility: Distinct Distillation Window versus Closest Isomers

1,2-Dichloro-2-methylpropane exhibits a well-defined normal boiling point of 379.7-380.15 K (approximately 106.5-107 °C) as compiled from multiple authoritative sources [1]. This boiling point is sufficiently separated from its closest dichlorinated isomers to permit fractional separation, though the purification challenge with near-boiling congeners remains a documented consideration .

Physical Properties Distillation Separation Science Volatility

High-Value Application Scenarios for 1,2-Dichloro-2-methylpropane (CAS 594-37-6) Based on Verified Differentiation Evidence


High-Temperature Synthetic Processes Requiring Thermal Stability Margins

Processes involving sustained elevated temperatures—such as gas-phase chlorinations, thermal alkylations, or high-boiling solvent-mediated reactions—benefit from the 8.6 kJ mol⁻¹ higher activation energy of 1,2-dichloro-2-methylpropane relative to 2,2-dichloropropane [1]. This thermal stability margin reduces decomposition byproduct formation, improves yield consistency, and broadens acceptable operating temperature ranges. For industrial-scale syntheses where precise thermal control is costly or impractical, the compound's kinetic profile offers a quantifiable process robustness advantage over alternative tertiary chlorides.

Storage-Sensitive Formulations and Long-Shelf-Life Intermediates

The 2.67-fold longer atmospheric oxidation half-life (120 days versus 45 days for 1,3-dichloropropane) makes 1,2-dichloro-2-methylpropane preferentially suitable for applications where oxidative stability governs shelf life or where potential atmospheric release is a regulatory consideration . This includes long-term stored intermediate stock solutions, formulations requiring extended stability under ambient storage, and processes where oxidative degradation products would interfere with subsequent synthetic steps.

Kinetic Modeling and Reaction Engineering Where Accurate Arrhenius Parameters Are Required

Reaction engineering applications that depend on accurate kinetic modeling—including reactor design, process simulation, and safety assessment of thermal runaway scenarios—must use compound-specific Arrhenius parameters. The documented log A = 14.29 ± 0.53 and Ea = 207.6 ± 6.4 kJ mol⁻¹ for 1,2-dichloro-2-methylpropane differ materially from those of 2,2-dichloropropane (log A = 12.88 ± 0.53; Ea = 199.0 ± 6.5 kJ mol⁻¹) [1]. Substituting analog kinetic data would introduce a 26-fold error in frequency factor predictions, compromising reactor safety margins and process optimization efforts.

Synthesis of Specialty Organochlorine Building Blocks via SN1-Preferred Pathways

The tertiary carbocation-stabilizing architecture of 1,2-dichloro-2-methylpropane positions it as a preferential substrate for SN1-mediated nucleophilic substitutions compared to primary or secondary alkyl chlorides [2]. The gem-dichloro substitution pattern provides a unique reactivity profile distinct from mono-chlorinated tert-butyl chloride, enabling selective synthesis of 1,2-difunctionalized isobutane derivatives. This specificity is valuable in pharmaceutical intermediate synthesis where precise regio-chemical control dictates downstream bioactivity.

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